

Application Notes and Protocols for Inducing Experimental Nephrosis with Puromycin Aminonucleoside

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These application notes provide a detailed overview and experimental protocols for inducing nephrosis using puromycin aminonucleoside (PAN). This model is a cornerstone in renal pathophysiology research, enabling the study of podocyte injury, proteinuria, and focal segmental glomerulosclerosis (FSGS), and serving as a platform for the evaluation of potential therapeutic agents.

Puromycin aminonucleoside is an aminonucleoside antibiotic that selectively damages glomerular podocytes, the specialized cells crucial for maintaining the kidney's filtration barrier. [1] The resulting podocyte injury leads to significant proteinuria and structural changes in the glomeruli that mimic aspects of human nephrotic syndromes like minimal change disease (MCD) and FSGS.[1][2] The PAN-induced nephrosis model is widely utilized in rats, as mice are generally resistant to its effects.[2]

Key Pathological Features:

- Podocyte Injury: PAN induces apoptosis and foot process effacement in podocytes.
- Proteinuria: Damage to the glomerular filtration barrier results in massive protein loss in the urine.[4][5]



• Glomerulosclerosis: Chronic PAN administration can lead to the development of FSGS.[6][7]

Experimental ProtocolsIn Vivo Induction of Nephrosis in Rats

This protocol describes the induction of acute nephrosis in rats using a single injection of PAN. This method is widely cited and results in the rapid onset of proteinuria.

Materials:

- Puromycin aminonucleoside (PAN)
- Sterile Phosphate-Buffered Saline (PBS) or 0.9% Saline
- Male Sprague-Dawley rats (150-200 g)[2][8]
- Metabolic cages for urine collection
- Syringes and needles for injection

Procedure:

- Animal Acclimatization: Acclimate male Sprague-Dawley rats for at least one week under standard laboratory conditions.
- Preparation of PAN Solution: Dissolve PAN in sterile PBS or 0.9% saline. Gentle warming
 may be required for complete dissolution.[1] The solution should be filter-sterilized before
 use.
- Baseline Measurements: Prior to PAN administration, place rats in metabolic cages to collect 24-hour urine samples for baseline proteinuria measurement. Collect a baseline blood sample to measure serum albumin and creatinine.
- Induction of Nephrosis: Administer a single dose of PAN to the rats. The route of administration can be intraperitoneal (i.p.), intravenous (i.v.), or subcutaneous (s.c.). A commonly used dosage for a single i.p. injection is 50 mg/kg body weight.[5][9][10]
- Monitoring: Monitor the animals daily for general health and weight changes.



- Urine and Blood Collection: At specified time points post-injection (e.g., days 3, 7, and 10),
 place rats in metabolic cages for 24-hour urine collection to measure proteinuria.[5] Blood
 samples can also be collected to monitor serum albumin and creatinine levels.
- Tissue Collection: At the end of the study period, euthanize the rats and collect the kidneys for histological and molecular analysis. One kidney can be fixed in formalin for paraffin embedding and subsequent staining (e.g., PAS staining), while the other can be snap-frozen in liquid nitrogen for protein or RNA extraction.

Quantitative Data for In Vivo Models

Parameter	Animal Model	Dosage and Administration	Time Point	Observation
Proteinuria	Sprague-Dawley Rats	50 mg/kg PAN (single i.p. injection)	Day 7	Significant increase in urine albumin.[5][9]
Podocyte Number	Nephrosis Rats	8 mg/100 g PAN (i.v.)	Day 4	90.7 podocytes per glomerulus.
Nephrin Amount	PAN-treated Nephrosis Rats	8 mg/100 g PAN (i.v.)	Day 4	Reduced to 0.46 ± 0.06 fmol per glomerulus.[11]
Nephrin Amount	PAN-treated Nephrosis Rats	8 mg/100 g PAN (i.v.)	Day 7	Reduced to 0.35 ± 0.04 fmol per glomerulus.[11]
Serum Creatinine	Rats	100 mg/kg PAN (s.c.)	Not specified	Higher than control rats.[11]

In Vitro Podocyte Injury Model

This protocol details the induction of injury in cultured podocytes using PAN, which is useful for mechanistic studies.

Materials:



- Immortalized mouse or human podocyte cell line
- Appropriate cell culture medium (e.g., RPMI-1640) with supplements (e.g., 10% FBS, penicillin/streptomycin)[8]
- Puromycin aminonucleoside (PAN)
- Cell culture plates
- Incubator (37°C, 5% CO2)

Procedure:

- Podocyte Culture and Differentiation: Culture immortalized podocytes according to standard protocols. For differentiation, maintain the cells at 37°C for 10-14 days to allow the development of a mature, differentiated phenotype.[8]
- PAN Treatment: Prepare a stock solution of PAN in an appropriate solvent (e.g., DMSO or water) and filter-sterilize.[1] Dilute the stock solution in cell culture medium to the desired final concentrations.
- Induction of Injury: Replace the culture medium of the differentiated podocytes with the medium containing various concentrations of PAN. A range of concentrations (e.g., 10-100 μg/mL) can be tested to determine the optimal concentration for inducing injury.[12][13]
- Incubation: Incubate the cells with PAN for a specified duration, typically 24 to 48 hours.
- Analysis: After treatment, the cells can be harvested for various analyses, including:
 - Morphological analysis: Examine changes in cell morphology and the actin cytoskeleton using microscopy.
 - Apoptosis assays: Quantify apoptosis using methods like TUNEL staining or caspase activity assays.
 - Protein expression analysis: Analyze the expression of podocyte-specific proteins (e.g., nephrin, podocin, synaptopodin) by Western blotting or immunofluorescence.



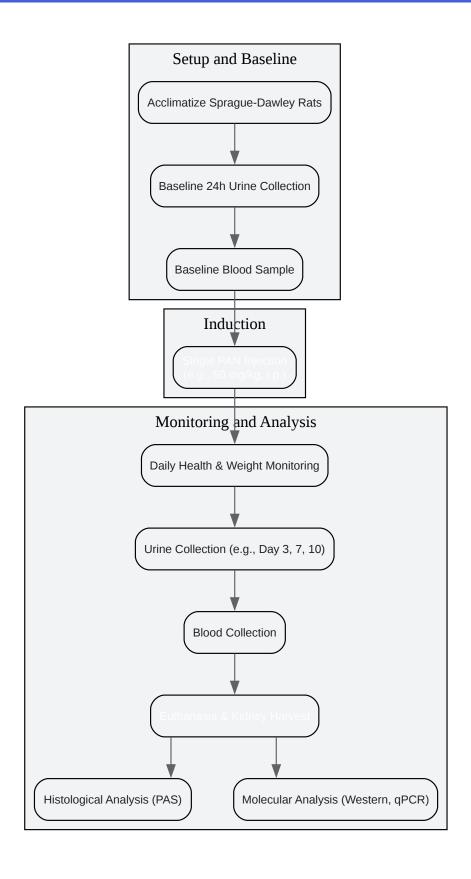
 Gene expression analysis: Evaluate changes in gene expression using RT-qPCR or RNA sequencing.

Quantitative Data for In Vitro Models

Parameter	Cell Line	PAN Concentration	Time Point	Observation
Cytotoxicity (IC50)	Vector-MDCK cells	48.9 ± 2.8 μM	48 h	
Cytotoxicity (IC50)	PMAT- transfected MDCK cells	122.1 ± 14.5 μM	48 h	_
Podocyte Injury	Kidney Organoids	50 μg/mL	48 h	Disruption of glomerular and tubular structures.[12]

Visualization of Key Processes Experimental Workflow for In Vivo Induction of Nephrosis



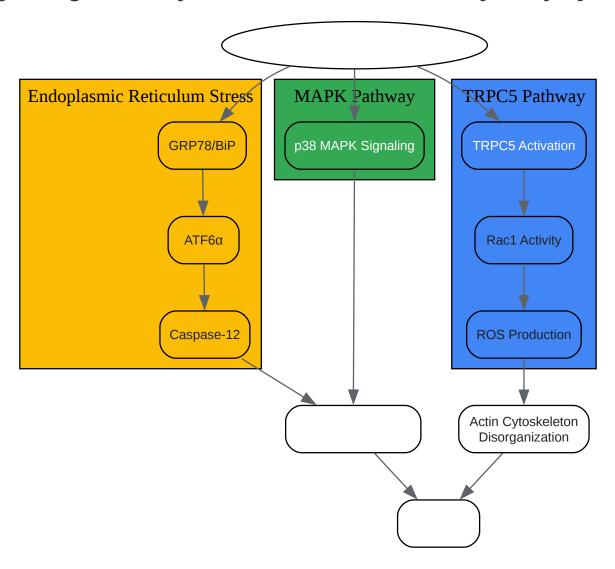


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Caption: Workflow for PAN-induced nephrosis in rats.



Signaling Pathways in PAN-Induced Podocyte Injury



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- To cite this document: BenchChem. [Application Notes and Protocols for Inducing Experimental Nephrosis with Puromycin Aminonucleoside]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679872#protocol-for-inducing-experimental-nephrosis-with-puromycin-aminonucleoside]

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